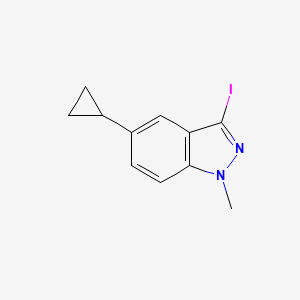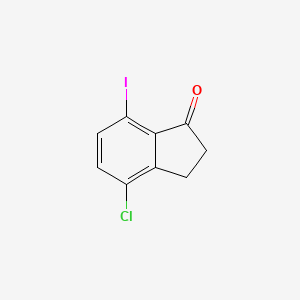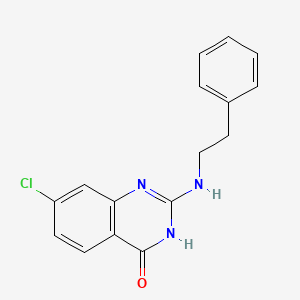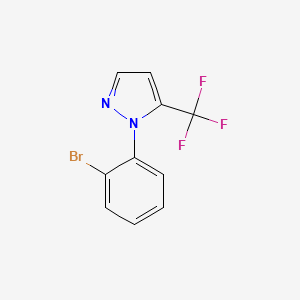
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, amino, and nitro groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine derivative followed by nitration and subsequent amino substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms can be replaced with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate: can be compared with other pyrimidine derivatives that have similar functional groups but different substitution patterns.
2-Chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine: Lacks the methyl ester group, which can affect its solubility and reactivity.
Methyl 2-chloro-6-((2-chloroethyl)amino)-4-nitropyrimidine-5-carboxylate: Has a different position of the nitro group, influencing its chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C8H8Cl2N4O4 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
methyl 2-chloro-6-(2-chloroethylamino)-5-nitropyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13) |
InChI Key |
YYXFFDLPPJPJCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)NCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)


![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)

![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)

![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)


